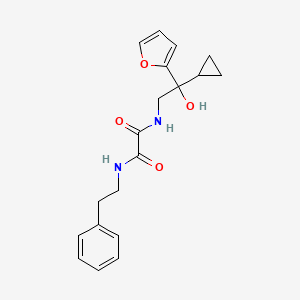

(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide” is a chemical compound with the formula C8H17CLN2O. It appears as a white solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CNC(=O)[C@]1(C)CCC@@HC1.[H]Cl .

Physical And Chemical Properties Analysis

The molecular weight of “(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide” is 192.69 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) is known as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, an important process in various organisms including yeast, E. coli, and rat liver. Among its structural analogues, the 1R-amino-3R-methylcyclopentane-1-carboxylic acid isomer demonstrated significant inhibitory activity, emphasizing the influence of molecular conformation and substituents on enzymatic interaction (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Pharmaceutical Synthesis Processes

A manufacturing process for a peptide-like amorphous compound, relevant to diabetes treatment, was developed. In this process, an amorphous intermediate similar in structure to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide was utilized, demonstrating the compound's relevance in pharmaceutical manufacturing (Sawai, Yamane, Ikeuchi, Kawaguchi, Yamada, & Yamano, 2010).

Neuropharmacology Research

In neuropharmacology, certain isomers of aminocyclopentane dicarboxylic acids, which are structurally related to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide, have been investigated for their effects on metabotropic excitatory amino acid receptors. These studies are crucial for understanding the modulation of neurotransmitter systems (Schoepp, Johnson, True, & Monn, 1991).

Antimicrobial and Antioxidant Activities

Research into carboxamide derivatives, including structures similar to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide, has shown potential in developing compounds with antimicrobial and antioxidant properties. These properties are explored for applications in disease treatment and prevention (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Designing Anticancer Agents

Functionalized amino acid derivatives structurally related to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide have been synthesized and evaluated for their efficacy in inhibiting cancer cell growth. This showcases the compound's potential application in anticancer drug development (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Safety and Hazards

properties

IUPAC Name |

(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(7(11)10-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBGDYTVNTYTRS-HTRCEHHLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H](C1)N)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)

![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)

![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)

![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)